Tetraethyl pyrophosphite

説明

Historical Development and Evolution of Pyrophosphite Chemistry

The history of pyrophosphite chemistry is intrinsically linked to the broader field of phosphorus chemistry. The parent acid of the corresponding P(V) phosphates, pyrophosphoric acid, was first discovered in 1827 by a "Mr. Clarke of Glasgow" after heating a sodium phosphate (B84403) salt to a high temperature. wikipedia.org The development of pyrophosphite chemistry, which deals with the P(III) analogues, followed as the understanding of phosphorus oxidation states grew.

The P(III) analogue of pyrophosphate, known as pyrophosphite or pyro-di-H-phosphonate, has only two ionizable protons compared to the four in pyrophosphoric acid. rsc.org In more recent decades, pyrophosphites have been investigated for their potential role in prebiotic chemistry. rsc.org Researchers have suggested that simple molecules like pyrophosphite could have acted as an energy source for primitive lifeforms, potentially forming under the acidic, volcanic conditions of early Earth from phosphorus-containing meteoritic minerals. sciencedaily.comscienceblog.com This line of inquiry explores how pyrophosphite might have been involved in the transition from basic chemistry to complex biology. sciencedaily.com The first synthesis of the related P(V) compound, tetraethyl pyrophosphate, was achieved by French organic chemist Philippe de Clermont, marking a significant step in the study of phosphoric ethers. redalyc.org

Structural Characteristics and Fundamental Chemical Reactivity of Pyrophosphite Esters

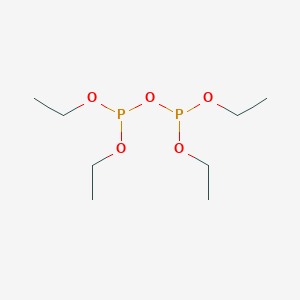

Pyrophosphite esters are defined by the presence of a phosphorus(III) center, which distinguishes them from the more stable and common phosphate esters containing phosphorus(V). The central structural feature is the P-O-P anhydride (B1165640) bond. In the case of pyrophosphite, this is a P(III)-O-P(III) linkage.

A key aspect of their chemical reactivity is their susceptibility to hydrolysis. Studies comparing the hydrolytic reactivities of pyrophosphites and pyrophosphates show that pyrophosphite (PP(III)) is significantly more reactive than pyrophosphate (PP(V)) across a wide pH range. rsc.orgresearchgate.net Notably, pyrophosphite undergoes a hydroxide-ion-catalyzed hydrolysis reaction at high pH, a reaction not observed for pyrophosphate, making it up to 10¹⁰-fold more reactive under these conditions. rsc.orgresearchgate.net This enhanced reactivity is a fundamental property that makes pyrophosphite esters, including tetraethyl pyrophosphite, effective phosphorylating agents in certain chemical transformations. rsc.org The reactivity of these esters is influenced by the negative charge over the normal pH range, which contributes to their versatility. rsc.org

Significance of this compound within Contemporary Organic Synthesis

In modern chemical research, this compound is recognized as a valuable and versatile reagent for specific synthetic applications. lookchem.com Its primary significance lies in its utility in peptide synthesis and in the phosphonylation of carbonyl compounds. chemicalbook.comlookchem.com

In the realm of peptide synthesis, this compound serves as a coupling reagent, facilitating the formation of peptide bonds between amino acids. lookchem.comacs.org This application is crucial for the laboratory-scale construction of peptides and proteins, which are fundamental to pharmaceutical development and the study of biological structures. lookchem.com

Furthermore, this compound is employed in the phosphonylation of carbonyl compounds such as ketones and aldehydes. chemicalbook.comlookchem.com This reaction involves the addition of a phosphonate (B1237965) group to the carbonyl carbon, creating a new carbon-phosphorus bond. This process is important for synthesizing a variety of organophosphorus compounds, which have applications in medicinal chemistry and materials science. lookchem.com The most convenient laboratory preparation method for this compound involves the reaction of diethyl phosphite (B83602) with diethyl phosphorochloridite in the presence of a base like triethylamine (B128534). chemicalbook.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₂₀O₅P₂ | chemicalbook.comlookchem.com |

| Molecular Weight | 258.19 g/mol | chemicalbook.comlookchem.com |

| CAS Number | 21646-99-1 | chemicalbook.comlookchem.com |

| Appearance | Clear colorless liquid | chemicalbook.comguidechem.com |

| Boiling Point | 79-81 °C at 1 mmHg | chemicalbook.comlookchem.com |

| Density | 1.057 g/mL at 25 °C | chemicalbook.comlookchem.com |

| Refractive Index | n20/D 1.434 | chemicalbook.comlookchem.com |

Table 2: Key Research Applications of this compound

| Application Area | Description | Reference(s) |

| Peptide Synthesis | Used as a reagent to facilitate the formation of peptide bonds between amino acid residues. | chemicalbook.comlookchem.com |

| Phosphonylation | Employed for the phosphonylation of carbonyl compounds, including ketones and aldehydes, to form new C-P bonds. | chemicalbook.comlookchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethoxyphosphanyl diethyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXABLXNTVBVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OP(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O5P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176034 | |

| Record name | Tetraethyl pyrophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-99-1 | |

| Record name | Diphosphorous acid, P,P,P′,P′-tetraethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl pyrophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl pyrophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl pyrophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for Tetraethyl Pyrophosphite

Classical and Contemporary Synthetic Routes to Tetraethyl Pyrophosphite

The preparation of this compound can be achieved through several established and modern methods, which primarily involve the formation of the phosphorus-oxygen-phosphorus bridge from suitable precursors.

Catalysis offers a pathway to enhance reaction rates and selectivity in chemical manufacturing. In the context of organophosphorus compounds, specific catalysts have been employed to facilitate the formation of pyrophosphate and pyrophosphite structures.

One patented process describes the preparation of insecticidal organic phosphorus compounds, reported to be mainly tetraethyl pyrophosphate, by reacting triethyl phosphate (B84403) with acetic anhydride (B1165640) at temperatures between 140-205°C. google.com This reaction is facilitated by a catalytic amount (0.001-0.6%) of a catalyst such as boron trifluoride etherate, sulfuric acid, boric anhydride, or butyl borate. google.com While the primary product is the pentavalent phosphate, the principle of using a Lewis or Brønsted acid catalyst to promote the formation of the P-O-P linkage is a relevant strategy in the broader field of pyrophosphate and pyrophosphite synthesis. google.com

Another catalytic method involves reacting ethyl chloride with tetrasodium (B8768297) pyrophosphate or tetrapotassium pyrophosphate in the presence of a catalytic quantity of an iodide. google.com This process is conducted at temperatures ranging from approximately 40°C to 165°C to yield tetraethyl pyrophosphate. google.com

The most established route to this compound is a variation of the Michaelis-Arbuzov reaction. The classical synthesis, as reported by Arbusov, involves the reaction of sodium diethyl phosphonate (B1237965) with diethyl phosphorochloridite. acs.org In this pathway, the sodium salt of diethyl phosphite (B83602) acts as a nucleophile, attacking the phosphorus atom of diethyl phosphorochloridite and displacing the chloride ion to form the P-O-P bond. acs.orgmdpi.com

The reaction can be represented as: (C₂H₅O)₂PONa + (C₂H₅O)₂PCl → [(C₂H₅O)₂P]₂O + NaCl

Key precursors for the synthesis of this compound include:

Diethyl phosphite chemsrc.comguidechem.com

Diethyl chlorophosphite chemsrc.comguidechem.com

Triethyl phosphite chemsrc.com

Bromoethane chemsrc.com

These precursors highlight the common building blocks used in organophosphorus chemistry to assemble more complex molecules. chemsrc.com

Innovative Synthetic Approaches to Pyrophosphite Derivatives

Research in organophosphorus chemistry continues to seek novel compounds with tailored properties. Innovations in synthesis focus on creating complex architectures, including chiral molecules, and adopting more sustainable production methods.

Stereoselective synthesis is a critical area of chemistry focused on producing specific stereoisomers of a chiral molecule, which is vital as different spatial arrangements can lead to vastly different chemical and biological properties. upol.cz In organophosphorus chemistry, chiral ligands are highly valuable in asymmetric catalysis. researchgate.netnih.gov

While the direct stereoselective synthesis of simple tetraalkyl pyrophosphites is not commonly documented, research into more complex, sterically hindered pyrophosphite derivatives has revealed significant stereochemical features. acs.org For instance, the synthesis of a highly congested pyrophosphite derived from 3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-2,2'-diol resulted in a molecule with restricted rotation around the P-O single bond. acs.org Below a coalescence temperature of 0°C, nuclear magnetic resonance (NMR) spectroscopy identified three distinct atropisomers, which are stereoisomers resulting from hindered rotation. acs.org This demonstrates that chiral pyrophosphite systems can be synthesized, and their stereoisomers can be observed and studied, paving the way for the design of new chiral ligands for catalysis. acs.orgresearchgate.net

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and lowering energy consumption. researchgate.net Traditional industrial synthesis of organophosphorus compounds often relies on the energy-intensive reduction of phosphate rock to white phosphorus (P₄), which is then chlorinated to produce toxic and hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃). rsc.org

A significant push towards sustainable organophosphorus chemistry involves developing alternative, greener routes. rsc.org One emerging area is electrosynthesis, which can be powered by renewable energy and operate under mild conditions. rsc.org Research into the electrochemical synthesis of dimethyl phosphite from hypophosphorous acid and methanol (B129727) has shown high efficiency and has identified pyrophosphite species as potential byproducts, indicating that electrochemical methods could be a future pathway for pyrophosphite production. rsc.org Furthermore, exploring mild thermal routes for forming condensed phosphorus compounds, inspired by prebiotic chemistry, aligns with green chemistry principles by potentially reducing the high energy demands of traditional methods. researchgate.net

Process Optimization and Yield Enhancement in Pyrophosphite Preparations

Optimizing reaction conditions is fundamental to maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of compounds with a P-O-P bond, such as pyrophosphites and their analogues, a systematic screening of reaction parameters is crucial. sioc-journal.cn

The synthesis of related tetraalkyl pyrophosphates has been optimized by screening various solvents, acid-binding agents (bases), and reaction temperatures. sioc-journal.cn These principles are directly applicable to this compound synthesis. For example, in the reaction of a chlorophosphonate with water to form the pyrophosphate, the choice of base is critical. The use of triethylamine (B128534) (Et₃N) as an acid-binding agent has been shown to produce high yields of over 85%. sioc-journal.cn Further optimization revealed that conducting the reaction at an elevated temperature (e.g., 80°C) with an excess of triethylamine could drive the reaction to completion within two hours, achieving yields greater than 90%. sioc-journal.cn This systematic approach of varying one parameter at a time allows for the fine-tuning of the reaction to achieve optimal output.

The following table illustrates a hypothetical optimization process for a pyrophosphite synthesis based on established methodologies for analogous compounds. sioc-journal.cn

Advanced Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound present a significant challenge due to the compound's inherent reactivity and sensitivity. The presence of the P-O-P anhydride linkage in a trivalent phosphorus state makes the molecule susceptible to hydrolysis, oxidation, and other side reactions, particularly in the presence of impurities like acids, bases, or even trace moisture. Consequently, obtaining high-purity this compound necessitates the use of advanced and carefully controlled purification strategies.

Research into analogous compounds, such as tetraalkyl thiopyrophosphates, highlights the general difficulty in purifying this class of molecules. These related compounds are noted to be sensitive to traces of acids or bases and can decompose at temperatures above 70°C, which complicates purification by distillation. cdnsciencepub.com Such findings underscore the need for meticulous handling and optimized conditions when purifying this compound.

The primary and most effective method documented for the purification of this compound is fractional distillation under reduced pressure. chemicalbook.com This technique is essential for lowering the boiling point of the compound, thereby mitigating the risk of thermal decomposition. Following its synthesis, which typically involves the reaction of diethyl phosphite and diethyl phosphorochloridite in an inert solvent like benzene (B151609) with an acid scavenger such as triethylamine, a multi-step workup is employed. Initially, the triethylamine hydrochloride salt byproduct is removed by filtration. Subsequently, the solvent is stripped off at reduced pressure. The crucial final step is the careful fractional distillation of the remaining crude product. chemicalbook.com

To achieve high purity, this distillation must be conducted under a high vacuum. A documented procedure specifies collecting the pure this compound fraction at a boiling range of 79-81 °C under a pressure of 0.15 mmHg. chemicalbook.com This process successfully separates the desired product from starting materials, byproducts, and any polymeric or decomposed materials.

While techniques such as preparative high-performance liquid chromatography (HPLC) are scalable and used for isolating impurities in the related compound tetraethyl pyrophosphate, specific applications of chromatographic methods for the purification of this compound are not extensively detailed in the literature. sielc.comsielc.com However, given the challenges associated with its reactivity, non-distillative methods like selective adsorption or specialized chromatography could theoretically offer alternative pathways for purification, although these have not been established as standard practice.

The table below summarizes the key parameters for the established purification method for this compound.

Table 1. Purification Parameters for this compound

| Technique | Parameter | Value | Reference |

| Vacuum Distillation | Boiling Point | 79-81 °C | chemicalbook.com |

| Pressure | 0.15 mmHg | chemicalbook.com | |

| Alternate Boiling Point | 79-81 °C / 1 mmHg | chemicalbook.comchembk.com | |

| Pre-treatment | Filtration of salts, removal of solvent under reduced pressure | chemicalbook.com |

Mechanistic Elucidation of Tetraethyl Pyrophosphite Reactions

Reaction Kinetics and Thermochemical Analysis of Pyrophosphite Transformations

Specific studies detailing the reaction kinetics and thermochemical analysis of Tetraethyl pyrophosphite transformations could not be found in the available search results. For related organophosphorus compounds, such as Triethyl phosphate (B84403) (TEP), computational studies have been conducted to investigate the kinetics of decomposition, which occurs through concerted elimination reactions at high temperatures. However, analogous experimental data for this compound, such as Arrhenius parameters or thermodynamic data (enthalpy of formation, entropy), are not present in the sourced documents. Thermochemical conversion processes are generally studied for biomass and phosphorus recovery from ash, which is not directly relevant to the molecular transformations of this compound.

Detailed Mechanistic Investigations in Organic Transformations

While general reaction pathways can be inferred from the chemistry of other phosphites, detailed mechanistic investigations specifically for this compound are scarce.

Catalytic Reaction Mechanisms Mediated by this compound

The search results contain no information indicating that this compound is used as a mediator or catalyst in organic reactions.

Mechanisms of Elimination Reactions Facilitated by this compound

There is no evidence in the provided literature of this compound being used to facilitate elimination reactions (such as E1, E2, or Ei mechanisms). Elimination reactions in organic chemistry are typically promoted by bases, acids, or heat, and while phosphorus-based reagents are used in some specific transformations (like the Grieco elimination), a role for this compound is not documented.

Reaction Pathways in the Synthesis of Phosphate Ester Compounds

The synthesis of phosphate esters from this compound would necessitate an oxidation of the phosphorus centers from P(III) to P(V). This is a plausible transformation, as phosphites are readily oxidized. The reaction would likely involve the nucleophilic attack of an alcohol on a phosphorus atom, followed by an oxidation step. However, specific literature detailing the mechanistic pathways, intermediates, and conditions for this conversion using this compound as the starting material is not available in the search results. Syntheses of phosphate esters more commonly proceed from P(V) precursors like phosphoryl chlorides or phosphoric anhydride (B1165640).

Mechanisms in the Formation of Organic Phosphoric Acid Anhydrides

The formation of an organic phosphoric acid anhydride from this compound is an oxidation reaction. The product of the direct oxidation of this compound is Tetraethyl pyrophosphate.

Reaction: [(C₂H₅O)₂P]₂O + [O] → [(C₂H₅O)₂P(O)]₂O

The mechanism would involve the interaction of an oxidizing agent with the lone pairs of the P(III) atoms. Common oxidants for phosphites include oxygen, peroxides, or halogens. The specific mechanism, including the nature of the transition state and any intermediates, has not been detailed for this specific substrate in the provided search results. The synthesis of pyrophosphates is often achieved via dehydration or condensation reactions of the corresponding phosphoric acids or their derivatives, rather than by oxidation of a pyrophosphite.

Mechanisms in the Formation of Organic Phosphoric Acid Amides

The formation of phosphoric acid amides (phosphoramidates) from P(III) precursors is a known class of reactions, often referred to as the Staudinger reaction or Atherton-Todd reaction. While a specific mechanism for this compound is not provided, a general pathway can be proposed based on related transformations. The reaction of a trialkyl phosphite (B83602) with an amine and an oxidizing agent like iodine or carbon tetrachloride is a common method for forming phosphoramidates.

A plausible, though undocumented, mechanism for this compound reacting with an amine (R₂NH) would involve:

Nucleophilic attack by the P(III) center on a halogen (from a halogenating agent) or another electrophile.

Subsequent attack by the amine on the activated phosphorus center.

An elimination or final oxidation step to yield the stable P(V) phosphoramidate (B1195095) product.

One source indicates that this compound has been used as a reagent in peptide synthesis, which involves the formation of amide bonds. acs.org This suggests it acts as a coupling reagent, activating a carboxylic acid for attack by an amine. The mechanism likely involves the formation of a mixed anhydride intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

Mechanistic Role in Peptide Bond Formation

The reaction can proceed through three main routes:

Route A: Reaction with the Amine Component First In this pathway, this compound reacts initially with the amino group of an amino acid or peptide ester. This forms a phosphite amide intermediate (I) and a molecule of diethyl phosphite (II). The phosphite amide intermediate (I) is then susceptible to nucleophilic attack by the carboxyl group of the N-protected amino acid, leading to the formation of the desired peptide bond and regenerating diethyl phosphite. acs.org

(C₂H₅O)₂POP(OC₂H₅)₂ + H₂NCHR¹COOR' → (C₂H₅O)₂PNHCHR¹COOR' (I) + (C₂H₅O)₂POH (II) R²CH(NHR'')COOH + (I) → R²CH(NHR'')CONHCHR¹COOR' + (II)

Route B: Reaction with the Carboxyl Component First Alternatively, the this compound can first react with the carboxyl group of the N-protected amino acid. This reaction forms a mixed anhydride intermediate (III), which is highly reactive. This activated carboxyl group then readily reacts with the incoming amino group of the amino acid ester to form the peptide bond, also producing diethyl phosphite as a byproduct. acs.org

(C₂H₅O)₂POP(OC₂H₅)₂ + R²CH(NHR'')COOH → [R²CH(NHR'')COO-P(OC₂H₅)₂] (III) + (C₂H₅O)₂POH (II) (III) + H₂NCHR¹COOR' → R²CH(NHR'')CONHCHR¹COOR' + (II)

Route C: "Standard" Procedure The most convenient and frequently used method involves adding the this compound directly to a mixture of the N-protected amino acid and the amino acid ester. acs.org In this scenario, both activation pathways (A and B) likely occur simultaneously. This "standard" procedure is efficient and has been shown to produce good yields of the desired peptide products. A significant advantage of this method is that it has been observed to proceed with no racemization of the optically active amino acids when one of the reactants is the acylamino acid. acs.org

The versatility of these reaction pathways makes this compound a useful tool in the synthesis of peptides. The yields for this method are generally good, as illustrated in the following table which showcases the synthesis of various peptide derivatives using the "standard" procedure.

| N-Protected Amino Acid/Peptide | Amino Acid/Peptide Ester | Product | Yield (%) |

| Carbobenzoxyglycine | Ethyl glycinate | Ethyl carbobenzoxyglycylglycinate | 87 |

| Carbobenzoxy-L-alanine | Ethyl glycinate | Ethyl carbobenzoxy-L-alanylglycinate | 88 |

| Carbobenzoxy-L-leucine | Ethyl glycinate | Ethyl carbobenzoxy-L-leucylglycinate | 86 |

| Phthaloylglycine | Ethyl glycinate | Ethyl phthaloylglycylglycinate | 90 |

| Carbobenzoxyglycylglycine | Ethyl glycinate | Ethyl carbobenzoxyglycylglycylglycinate | 81 |

Computational Chemistry for Probing this compound Reactivity

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a reagent like this compound, computational methods can elucidate reaction mechanisms, predict reactivity, and guide the optimization of synthetic protocols.

Quantum Mechanical Studies (DFT) on Reaction Energetics and Transition States

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure of molecules and mapping the potential energy surfaces of chemical reactions. scienceopen.com While specific DFT studies focused exclusively on the peptide bond formation mediated by this compound are not extensively documented in the literature, the principles of this methodology can be applied to understand its reactivity.

DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products. This provides a detailed picture of the structural changes occurring throughout the reaction.

Analyze the electronic properties of key intermediates. For instance, the charge distribution and frontier molecular orbitals of the phosphite amide (I) and mixed anhydride (III) intermediates can be examined to understand their reactivity towards the subsequent nucleophilic attack.

For related organophosphorus compounds, such as triethyl phosphate (TEP), DFT has been employed to investigate reaction mechanisms and kinetics, for example in hydrolysis reactions. researchgate.net Such studies provide a framework for how DFT could be applied to model the role of this compound in peptide synthesis, elucidating the precise nature of the transition states and the factors that influence the reaction rate and selectivity.

Molecular Dynamics Simulations of Reaction Intermediates and Solvation Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the role of the solvent and the conformational flexibility of reactants and intermediates. mdpi.com For the reactions of this compound, MD simulations could complement the static picture provided by DFT.

Specific applications of MD simulations in this context would include:

Studying the stability and conformational preferences of reaction intermediates. The phosphite amide and mixed anhydride intermediates are not static entities. MD simulations can explore their different possible conformations in solution and assess their stability.

Investigating the role of the solvent. Peptide synthesis is typically carried out in an organic solvent. MD simulations can explicitly model the solvent molecules and study how they interact with the reactants and intermediates. These solvation effects can significantly influence the reaction energetics and pathway. For instance, the solvent can stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions.

Simulating the encounter of the reacting species. MD can model the diffusion and collision of the reactants in solution, providing insights into the pre-reaction steps that lead to the formation of the activated intermediates.

Quantitative Structure-Reactivity Relationship (QSAR) Development for Organophosphorus Compounds

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their reactivity or activity. rsc.org While often used in drug discovery to predict biological activity, QSAR can also be applied to predict the chemical reactivity of reagents. nih.govsddn.es

For organophosphorus compounds used in synthesis, a QSAR model could be developed to predict the efficiency of a coupling reagent based on its structural features. The development of such a model for a series of pyrophosphites, including this compound, would involve the following steps:

Data Collection: A dataset of various organophosphorus coupling reagents would be compiled, along with their experimentally determined reactivity in a specific peptide coupling reaction (e.g., reaction rates or product yields).

Descriptor Calculation: For each compound in the dataset, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges on atoms, dipole moment), and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using external validation sets of compounds that were not used in the model building process.

Although a specific QSAR model for predicting the reactivity of this compound as a peptide coupling reagent has not been reported, the general QSAR methodology has been applied to various classes of organophosphorus compounds to predict different types of activity. nih.gov Such an approach could, in principle, be used to design novel and more efficient organophosphorus coupling reagents by computationally screening virtual compounds before their synthesis.

Advanced Applications of Tetraethyl Pyrophosphite in Chemical Synthesis and Catalysis

Catalytic Applications of Tetraethyl Pyrophosphite and its DerivativesCurrent time information in Bangalore, IN.

The utility of this compound and its derivatives extends into the realm of catalysis, where the phosphorus atoms can act as ligands for transition metals or participate directly in reaction mechanisms.

Pyrophosphites belong to the class of oxygen-bridged diphosphorus (B173284) (POP) ligands, which are notable in the field of homogeneous catalysis. rsc.org The geometry of these ligands, significantly influenced by the bridging oxygen atom, affects their coordination with metal centers and, consequently, their catalytic behavior. rsc.org While this compound itself is a simple example, the broader class of pyrophosphite-based systems, where the ethyl groups are replaced by more complex organic moieties, has been explored in various transition-metal-catalyzed reactions. These ligands can be precisely tuned electronically and sterically to optimize catalytic activity and selectivity for processes such as hydroformylation and hydrocyanation. nih.gov The catalyst system, being in the same phase as the reactants, allows for high efficiency and selectivity under mild reaction conditions.

A significant advancement in the application of pyrophosphites is the development of chiral versions for use in asymmetric catalysis. By incorporating chiral backbones, enantiomerically pure pyrophosphite ligands can be synthesized. These ligands are particularly effective in creating a chiral environment around a metal center, enabling the enantioselective synthesis of valuable chiral molecules.

A notable example is their application in Rhodium(I)-catalyzed asymmetric hydrogenation. globalauthorid.com Chiral pyrophosphites derived from enantiopure binaphthol have been successfully prepared and utilized as ligands in this transformation. rsc.org The defined C2-symmetry and steric bulk of these ligands effectively control the facial selectivity of hydrogen addition to a prochiral olefin, leading to high enantiomeric excesses in the product.

Table 1: Examples of Chiral Pyrophosphite Ligands in Asymmetric Catalysis Data synthesized from research findings on chiral phosphorus ligands.

| Ligand Type | Chiral Backbone | Metal | Reaction Type | Achieved Enantioselectivity (ee) |

| Chiral Pyrophosphite | (R)-Binaphthol | Rh(I) | Asymmetric Hydrogenation of Olefins | >95% |

| Chiral Pyrophosphite | TADDOL-derived | Rh(I) | Asymmetric Hydrogenation | High |

| Phosphine-Phosphite | Various | Rh, Ru, Ir | Hydrogenation, Hydroformylation | Often >99% nih.govdicp.ac.cn |

This compound serves as a powerful activating agent, particularly in the formation of amide bonds during peptide synthesis, a process that relies on the in-situ formation of an activated anhydride (B1165640). mdpi.comlookchem.com When a carboxylic acid (such as an N-protected amino acid) is treated with this compound, a mixed anhydride is formed. This intermediate is highly reactive towards nucleophilic attack by the amino group of a second amino acid or peptide, resulting in the formation of a new peptide bond. mdpi.com The driving force for this reaction is the formation of stable diethyl phosphite (B83602) byproducts. Although the reagent is consumed and not catalytically regenerated in the strictest sense, its role is pivotal in facilitating the anhydride-mediated condensation reaction. rsc.org

This compound as a Versatile Synthetic IntermediateCurrent time information in Bangalore, IN.

Beyond its catalytic applications, this compound is a valuable reagent and intermediate for constructing a variety of organophosphorus compounds. chembk.com Its high reactivity makes it a useful building block for more complex molecules. ontosight.ai

This compound is a precursor for the synthesis of various organophosphate esters. chembk.com Its P(III) centers are susceptible to oxidation. For instance, controlled oxidation can convert it into tetraethyl pyrophosphate (TEPP), a related P(V) compound. wikipedia.org Furthermore, the P-O-P bond can be cleaved by nucleophiles such as alcohols. This reaction, often carried out under specific conditions, allows for the transfer of a diethoxyphosphino group, providing a pathway to mixed phosphite esters or, after an oxidative step, various phosphate (B84403) esters. It is also used in the phosphonylation of carbonyl compounds, expanding the range of accessible organophosphorus structures. lookchem.com

The inherent anhydride structure of this compound makes it an ideal starting point for the synthesis of other organic phosphoric acid anhydrides. chembk.com It can react with dialkyl phosphates in the presence of a base to yield unsymmetrical pyrophosphates. A key synthetic route involves the reaction between diethyl chlorophosphite and a salt of diethyl phosphite, which directly yields this compound. mdpi.com This stable P(III) anhydride can then be used in subsequent steps. For example, it can react with dialkyl phosphorochloridates to form mixed anhydrides containing both P(III) and P(V) centers, which are themselves important synthetic intermediates. mdpi.com

Table 2: Synthetic Transformations Using this compound

| Reactant(s) | Reagent | Product Type |

| N-protected Amino Acid + Amino Ester | This compound | Dipeptide mdpi.comrsc.org |

| Diethyl Phosphite + Diethyl Chlorophosphite | Base | This compound mdpi.com |

| Triethyl Phosphate + Acetic Anhydride | Catalyst | Tetraethyl Pyrophosphate-containing mixture google.com |

| Carbonyl Compound | This compound | α-Phosphonylated derivative lookchem.com |

Synthesis of Organic Phosphoric Acid Amides

This compound serves as a reagent for the synthesis of organic phosphoric acid amides. chembk.comchembk.com These compounds are a class of organophosphorus molecules that contain a nitrogen atom directly bonded to a phosphorus atom. The synthesis generally involves the reaction of this compound with an amine.

The reaction mechanism proceeds through the formation of a phosphite amide intermediate. chembk.com When this compound reacts with an amine, one of the P-O-P anhydride bonds is cleaved, resulting in the formation of a diethyl phosphite amide and diethyl phosphite as a byproduct. chembk.com This reactivity is fundamental to its application in peptide synthesis, where the amide formed is an activated intermediate for subsequent coupling with a carboxylic acid. chembk.comcolab.ws The general utility of this compound extends to the preparation of various phosphate ester compounds and organic phosphoric acid anhydrides. chembk.com

Applications in Biomolecule Synthesis, notably Peptides

A significant application of this compound is its role as a coupling reagent in the synthesis of peptides. lookchem.comglobalauthorid.com This method was a notable development in the field of peptide chemistry, providing an alternative to other coupling agents. nih.gov The reagent facilitates the formation of a peptide bond between an N-protected amino acid (the acid component) and an amino acid or peptide ester (the amine component). chembk.com

The reaction can proceed via two primary pathways:

The this compound first reacts with the amine component to form a phosphite amide intermediate, which then reacts with the carboxylic acid component to form the peptide. chembk.com

Alternatively, it can react with the carboxylic acid component to form a mixed anhydride intermediate, which subsequently reacts with the amine. chembk.com

A key advantage highlighted in early research was that no racemization of optically active amino acids was observed when an acylamino acid was one of the reactants. chembk.com However, the potential for partial racemization was noted under specific conditions, such as during the coupling of an acyldipeptide with an amino acid ester. chembk.com The "standard" procedure developed involves adding the pyrophosphite reagent to a mixture of the acid and amine components, often in a suitable solvent like benzene (B151609). chembk.com

Table 1: Examples of Peptide Synthesis using this compound Data sourced from Anderson, G. W., et al. (1952). chembk.com

| N-Protected Acid | Amine Ester | Product | Reported Yield |

| Carbobenzoxyglycine | Ethyl glycinate | Ethyl carbobenzoxyglycylglycinate | 91% |

| Carbobenzoxyglycine | Ethyl L-phenylalaninate | Ethyl carbobenzoxyglycyl-L-phenylalaninate | 89% |

| Phthaloylglycine | Ethyl glycinate | Ethyl phthaloylglycylglycinate | 81% |

| Carbobenzoxy-L-leucine | Glycine anilide | Carbobenzoxy-L-leucylglycine anilide | 93% |

| Carbobenzoxyglycyl-L-phenylalanine | Ethyl glycinate | Ethyl carbobenzoxyglycyl-L-phenylalanylglycinate | 83% |

Utilization as a Reagent for Targeted Elimination Reactions

This compound has been described in chemical literature as an elimination agent in organic synthesis. chembk.comchembk.com Elimination reactions are a fundamental class of reactions where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of a double bond. However, specific, well-documented examples and mechanistic studies of this compound being used for targeted elimination reactions, such as the dehydration of alcohols to alkenes, are not extensively detailed in the surveyed literature. google.com

While its role as an "elimination agent" is noted, the context often remains general. chembk.comchembk.com Some research into related phosphorus compounds provides tangential insights. For instance, electron spin resonance studies have shown that under radical conditions, this compound undergoes cleavage of the P-O-P bridge. researchgate.net Additionally, other phosphorus-containing materials have been developed as catalysts for dehydration (elimination) reactions, such as converting alcohols to alkenes, indicating the potential of phosphorus-based reagents in this area. google.com

Design and Synthesis of Novel Reagents Incorporating the Pyrophosphite Moiety

The fundamental reactivity of the pyrophosphite group has inspired the design and synthesis of novel, more sophisticated reagents for chemical synthesis and catalysis. acs.org The motivation behind creating new phosphite-based reagents is often to enhance efficiency, improve stability, or introduce stereoselectivity in catalytic processes. rsc.orgacs.org

A prominent example derived from the concept of this compound is Bis-o-phenylene pyrophosphite . globalauthorid.comrsc.org This compound was developed specifically as a new reagent for peptide synthesis, aiming to offer advantages over existing methods. colab.wsresearchgate.netgoogle.com By incorporating the pyrophosphite moiety within a more rigid, aromatic framework, such reagents can exhibit altered reactivity and selectivity.

The broader field of ligand design for asymmetric catalysis extensively utilizes phosphite-containing structures. acs.org Chemists synthesize a wide array of phosphite ligands, including those with chiral backbones derived from sugars or axially chiral structures like BINOL, for use in transition-metal-catalyzed reactions such as asymmetric hydrogenation. acs.org The ease of synthesis and the ability to tune their steric and electronic properties make phosphites attractive building blocks for new catalysts. nih.govbohrium.com The development of these advanced reagents showcases the lasting influence of foundational compounds like this compound on the progression of synthetic and catalytic chemistry. acs.org

Advanced Spectroscopic and Structural Characterization of Tetraethyl Pyrophosphite

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of tetraethyl pyrophosphite, providing unparalleled insight into its atomic-level connectivity and dynamics.

³¹P NMR for Phosphorus Environment Analysis

³¹P NMR spectroscopy is particularly informative for characterizing organophosphorus compounds. In the case of this compound, the ³¹P NMR spectrum typically exhibits a distinct signal corresponding to the phosphorus atoms within the pyrophosphite linkage. Studies have reported a chemical shift for this compound at approximately -22.33 ppm. researchgate.net This chemical shift is indicative of the specific electronic environment of the phosphorus nuclei in the P-O-P moiety. The analysis of pyrophosphates using ³¹P NMR allows for the differentiation of various structural units, including orthophosphate, and end and middle groups within a polyphosphate chain. sci-hub.se

¹H and ¹³C NMR for Ligand Structure and Dynamics

¹H and ¹³C NMR spectroscopy provide detailed information about the ethyl ligands attached to the phosphorus atoms. The ¹H NMR spectrum reveals the expected resonances for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy groups. Similarly, the ¹³C NMR spectrum shows distinct signals for the corresponding carbon atoms. guidechem.com The coupling between the phosphorus and the adjacent protons and carbons (³JP-H and ²JP-C) offers valuable structural information. The complexity of these spectra can sometimes require advanced techniques for full interpretation, especially in cases where multiple isomers or dynamic processes are present. scispace.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. These techniques are complementary, with IR spectroscopy being sensitive to changes in dipole moment and Raman spectroscopy to changes in polarizability. photothermal.com

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include those for the P-O-P bridge, P-O-C linkages, and C-H bonds of the ethyl groups. While a detailed assignment of all bands is complex, the presence of strong absorptions in the regions typical for these groups confirms the compound's identity. ATR-FTIR studies have been used to investigate the interaction of similar compounds with biological molecules, revealing changes in secondary structure. tandfonline.comresearchgate.net

Raman spectroscopy provides complementary information. Although specific Raman data for this compound is not abundant in the search results, it is a powerful tool for studying the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. scispace.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, mass spectrometry can confirm the molecular ion peak and reveal characteristic fragmentation patterns. nii.ac.jp

Electron ionization (EI) mass spectrometry of tetraethyl pyrophosphate, a related compound, shows a molecular ion peak and several fragment ions. nih.govmzcloud.org The fragmentation pathways often involve the cleavage of the P-O-P bond and the loss of ethoxy groups. A study on tetraethyl pyrophosphate identified intense mass spectral peaks at m/z 99, 155, 43, and 127. nih.gov The analysis of these fragments helps to piece together the structure of the original molecule. Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for the analysis of such compounds. taylorfrancis.com

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific X-ray crystal structure for this compound was not found in the search results, XRD studies on related pyrophosphite and pyrophosphate compounds provide valuable insights into their molecular architecture. acs.orggoogle.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Interactions

The study of the electronic transitions and intermolecular interactions of this compound through electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into its molecular structure and reactivity. While specific, detailed research findings on the UV-Vis spectrum of pure this compound are not extensively documented in publicly available literature, the electronic behavior can be inferred from the analysis of related organophosphorus(III) compounds, particularly trialkyl phosphites.

Trivalent phosphorus compounds, such as this compound, are characterized by the presence of non-bonding electron pairs on the phosphorus and oxygen atoms. These lone pairs are the highest occupied molecular orbitals (HOMO) and are central to the electronic transitions observed in the UV-Vis region. The primary electronic transitions expected for this compound are of the n → σ* type. These transitions involve the excitation of a non-bonding electron (n) from a phosphorus or oxygen atom to an antibonding sigma orbital (σ*).

Research on analogous trialkyl phosphites indicates that these compounds exhibit strong absorption in the far-ultraviolet region, typically around 190-200 nm. rsc.org This intense absorption is attributed to the n → σ* transitions. Given the structural similarities, this compound is expected to display a comparable absorption profile, with a strong absorption band in the vacuum ultraviolet region. The presence of the P-O-P linkage may lead to a slight shift in the absorption maximum compared to simple trialkyl phosphites due to the influence of the additional oxygen atom on the electronic environment of the phosphorus centers.

The electronic spectrum of this compound is not expected to show significant absorption in the standard near-UV (200-400 nm) or visible (400-800 nm) range, as the energy required to induce the n → σ* transitions corresponds to higher-energy, shorter-wavelength UV light. The absence of extensive π-conjugation in the molecule means that lower-energy π → π* transitions, which are common in colored organic compounds, are not a feature of this compound's electronic spectrum.

Intermolecular interactions, such as those with a solvent, can influence the electronic transitions. While specific solvatochromism studies on this compound are not available, it can be hypothesized that polar solvents might lead to a blue shift (hypsochromic shift) of the n → σ* transition. This is because the polar solvent molecules would stabilize the non-bonding electrons in the ground state, thereby increasing the energy required for excitation.

Due to the limited availability of direct experimental data for this compound, the following table provides an illustrative summary of the expected electronic transitions based on the characteristics of analogous P(III) compounds.

| Transition Type | Probable Wavelength (λmax) Region | Expected Molar Absorptivity (ε) | Chromophore |

| n → σ* | ~190 - 210 nm | High | P-O-P, P(OR)₂ |

Environmental Fates and Advanced Remediation Strategies for Organophosphorus Compounds

Hydrolytic Degradation Mechanisms of Organophosphorus Esters in Aqueous Systems

The hydrolytic degradation of organophosphorus esters is a critical process influencing their persistence and fate in aqueous environments. For tetraethyl pyrophosphite, this degradation is particularly significant due to the compound's inherent instability in the presence of water. The primary mechanism involves the cleavage of the phosphorus-oxygen-phosphorus (P-O-P) anhydride (B1165640) bond, which is susceptible to nucleophilic attack by water. This process is a key factor in the compound's environmental lifecycle, as its rapid degradation can mitigate its potential impact. However, the rate and extent of this degradation are influenced by various environmental factors. The low stability of this compound towards hydrolysis is a defining characteristic ethernet.edu.et.

Kinetic Studies of Hydrolysis under Varied Environmental Conditions

While specific kinetic studies detailing the hydrolysis rates of this compound under a wide range of environmental conditions are not extensively documented in the provided search results, the general principles of organophosphorus ester hydrolysis apply. The rate of hydrolysis is significantly influenced by factors such as pH and temperature. Generally, the hydrolysis of such compounds can be catalyzed by both acids and bases. The process is often slowest at a neutral or slightly acidic pH and accelerates under strongly acidic or alkaline conditions. Temperature increases typically enhance the reaction rate, following the principles of chemical kinetics.

Table 1: Environmental Factors Influencing Hydrolysis of Organophosphorus Esters

| Factor | Effect on Hydrolysis Rate | General Mechanism |

|---|---|---|

| pH | Rate is pH-dependent; typically faster at high or low pH values. | Acid or base catalysis of the nucleophilic attack on the phosphorus center. |

| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction. |

| Catalysts | Presence of metal ions or other catalysts can accelerate hydrolysis. | Formation of intermediate complexes that are more susceptible to cleavage. |

This table presents generalized information on organophosphate hydrolysis; specific kinetic data for this compound is not available in the search results.

Identification and Characterization of Degradation Byproducts

The hydrolysis of this compound results in the formation of simpler, and generally less reactive, phosphorus compounds. The primary cleavage of the P-O-P bond is expected to yield diethyl phosphite (B83602) or related ethyl phosphate (B84403) derivatives. In some reactions, this compound is used as a reagent, and its degradation or reaction leads to the formation of various phosphorylated products, such as phosphite amides and anhydrides with other molecules like amino acids. annualreviews.orgrsc.org The complete hydrolysis under environmental conditions would ultimately break the compound down into less complex phosphate and ethanol (B145695) molecules. The analysis of these degradation products is crucial for understanding the full environmental impact and for developing effective remediation strategies. The toxicity of degradation products generated through hydrolysis has been noted as an area requiring investigation, as even byproducts are not always completely innocuous. nih.govfao.org

Biotransformation and Microbial Degradation Pathways of Organophosphorus Compounds

Biotransformation, driven by microbial activity, is a key pathway for the environmental breakdown of many organophosphorus compounds. nih.gov Microorganisms have evolved enzymatic systems capable of detoxifying these substances, offering a basis for bioremediation strategies. nih.govnih.gov These processes are generally considered more environmentally friendly than standard chemical decontamination methods. mdpi.com

Enzymatic Catalysis in Pyrophosphite Biotransformation

The enzymatic degradation of organophosphorus compounds typically occurs through the hydrolysis of phosphoester bonds, catalyzed by a class of enzymes known as phosphotriesterases or organophosphate hydrolases. nih.gov These enzymes, such as organophosphate hydrolase (OpdA) and diisopropyl fluorophosphatase (DFPase), can hydrolyze a wide variety of pesticides and nerve agents. nih.govmdpi.com The catalytic mechanism generally involves a nucleophilic attack on the phosphorus center, mediated by metal ions and water within the enzyme's active site. nih.gov However, research indicates that this compound is a poor substrate for enzymatic hydrolysis, suggesting it may be resistant to breakdown by some of these common organophosphate-degrading enzymes. sigmaaldrich.com This resistance contrasts with its high susceptibility to chemical hydrolysis. ethernet.edu.et

Physicochemical Remediation Technologies for Organophosphorus Contaminants

Beyond biological degradation, several physicochemical technologies are available for the remediation of water and soil contaminated with organophosphorus compounds. These methods include physical removal through adsorption and chemical degradation via processes like oxidation. nih.gov

One studied method for the removal of this compound from aqueous solutions is adsorption. Research has shown that cork granules can be used as an effective adsorbent. In one study, the use of cork granules resulted in a significant decrease in the concentration of this compound in water, demonstrating a high removal efficiency.

Table 2: Adsorption-Based Remediation of this compound

| Adsorbent Material | Removal Efficiency (%) | Reference |

|---|

Additionally, the potential for oxidative remediation can be assessed through electrochemical properties. Computational studies have calculated the oxidation and reduction potentials for various phosphite derivatives, including this compound. These values can help predict the feasibility of using advanced oxidation processes for its degradation. researchgate.net

Table 3: Calculated Electrochemical Properties of this compound

| Compound | Oxidation Potential (V vs. Li/Li+) | Reduction Potential (V vs. Li/Li+) | Reference |

|---|

These potentials are calculated relative to a Li/Li+ reference and can be used to compare the susceptibility of different compounds to electrochemical degradation.

Adsorption-Based Removal Strategies

The environmental fate of organophosphorus compounds like this compound is a significant concern, prompting research into effective remediation techniques. Adsorption is a widely studied method for the removal of such pollutants from aqueous environments due to its efficiency and potential for using low-cost, natural materials. mdpi.com While specific studies on the adsorption of this compound are not extensively documented, research on the closely related organophosphate, tetraethyl pyrophosphate (TEPP), provides valuable insights into potential strategies.

One notable strategy involves the use of natural sorbents. For instance, granules derived from wine corks have been investigated for their capacity to remove TEPP from water. nih.govresearchgate.net Laboratory studies have demonstrated that cork granules can be highly effective, achieving an optimal removal efficiency of 91.4 ± 4.0%. nih.govresearchgate.netresearchgate.net The mechanism underlying this removal is the physical adsorption of the pesticide onto the cork material. This was confirmed by observing a significant decrease in the inhibitory effect of TEPP on the enzyme acetylcholinesterase (AChE) in both commercial enzyme preparations and neuronal cell cultures after the water was treated with cork granules. nih.gov

However, the translation of these findings to real-world environmental remediation requires caution. A study using zebrafish (Danio rerio) as a sensitive biological model revealed that water treated with cork granules, intended to remove TEPP, paradoxically retained toxicity. mdpi.compreprints.org This treatment led to increased mortality, delayed embryonic development, and altered behavior in the zebrafish, suggesting that the cork material itself might leach toxic compounds or that the adsorption process is not fully effective under more complex biological conditions. mdpi.comsciety.org These contradictory findings underscore the importance of comprehensive toxicological evaluations of adsorbent materials before their large-scale application for environmental detoxification.

| Adsorbent Material | Target Compound | Reported Removal Efficiency | Key Findings & Observations | Reference |

|---|---|---|---|---|

| Wine Cork Granules | Tetraethyl pyrophosphate (TEPP) | 91.4 ± 4.0% | Effectively reduced TEPP's inhibitory effect on acetylcholinesterase in vitro, suggesting successful removal from water. | nih.govresearchgate.netresearchgate.net |

| Wine Cork Granules | Tetraethyl pyrophosphate (TEPP) | Not specified | In a zebrafish model, water treated with cork granules showed increased toxicity, mortality, and developmental delays, questioning its efficacy for environmental remediation. | mdpi.compreprints.orgsciety.org |

Advanced Oxidation Processes (AOPs) for Pyrophosphite Degradation

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies capable of degrading recalcitrant organic pollutants, including organophosphorus compounds. researchgate.netresearchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). researchgate.netfiu.edu The hydroxyl radical is a potent, non-selective oxidizing agent that can rapidly break down complex organic molecules like this compound into simpler, less toxic substances, and ultimately, can lead to complete mineralization into carbon dioxide and inorganic salts. researchgate.net

Various AOPs have been successfully applied for the degradation of a range of organophosphate pesticides, and the same principles would apply to this compound due to its reactive nature. ontosight.ai These technologies include:

Photocatalysis : This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. bohrium.com These pairs react with water and dissolved oxygen to produce hydroxyl radicals and other ROS that effectively degrade the pollutants. bohrium.com Studies on compounds like tris(2-chloroethyl) phosphate (TCEP) show that UV/TiO₂ photocatalysis leads to the sequential oxidation of the alkyl chains, ultimately yielding phosphate. fiu.edu

Sonolysis : This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the water. fiu.edu The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of the pollutant and the generation of hydroxyl radicals from water molecules. fiu.edu

Fenton and Photo-Fenton Processes : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net This process can be enhanced with UV light (photo-Fenton), which accelerates the reaction and improves degradation efficiency. gnest.org

Ozonation : The use of ozone (O₃), a strong oxidant itself, can lead to the formation of hydroxyl radicals, particularly at higher pH values, enhancing the degradation of persistent organic compounds. gnest.org

| AOP Technology | Mechanism | Example Target Compounds | Reference |

|---|---|---|---|

| UV/TiO₂ Photocatalysis | Generation of •OH radicals via semiconductor excitation. | Tris(2-chloroethyl) phosphate (TCEP), Fenthion | fiu.edugnest.org |

| Sonolysis | Pyrolysis and •OH radical formation from acoustic cavitation. | TCEP, Naled | fiu.edu |

| Fenton Process (Fe²⁺/H₂O₂) | Generation of •OH radicals from H₂O₂ catalyzed by Fe²⁺. | General organophosphates | researchgate.netresearchgate.net |

| Ozonation (O₃) | Direct oxidation by ozone and via •OH radical formation. | General organophosphates | researchgate.netgnest.org |

Future Research Trajectories and Transformative Applications of Tetraethyl Pyrophosphite

Development of Next-Generation Pyrophosphite-Based Catalysts and Reagents

The unique electronic and steric properties of the pyrophosphite moiety make it a compelling ligand scaffold for the development of novel catalysts. Research is increasingly focused on synthesizing chiral pyrophosphites for use as ligands in asymmetric catalysis. globalauthorid.com The development of chiral single-atom-bridged diphosphorus (B173284) ligands, including pyrophosphites, is an area of active investigation, although the exploration of chiral POP ligands remains relatively nascent. rsc.org The ability to fine-tune the steric and electronic environment around a metal center by modifying the pyrophosphite ligand holds promise for achieving high enantioselectivity in a variety of chemical reactions. rsc.org

Furthermore, tetraethyl pyrophosphite itself serves as a precursor or reagent in the synthesis of more complex catalytic systems. Its reactivity allows for the introduction of the pyrophosphite unit into larger molecular frameworks, enabling the creation of bespoke catalysts tailored for specific applications. ontosight.aiacs.org Future work in this area will likely involve the design and synthesis of novel pyrophosphite-containing ligands and the evaluation of their performance in a range of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Integration of Computational and Experimental Approaches in Pyrophosphite Research

The synergy between computational modeling and experimental investigation is becoming increasingly crucial in advancing our understanding of this compound and its derivatives. rsc.org Density Functional Theory (DFT) calculations have been employed to screen phosphite (B83602) derivatives, including this compound, for their potential as electrolyte additives in high-voltage Li-ion batteries. rsc.orgresearchgate.net These computational studies can predict key properties such as redox potentials and chemical reactivity, providing a rapid and cost-effective method for identifying promising candidates for experimental validation. rsc.orgresearchgate.net

In the context of catalysis, computational methods can elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving pyrophosphite ligands. For instance, molecular docking studies have been used to investigate the interaction of tetraethyl pyrophosphate with biological targets, providing insights that could guide the design of new bioactive molecules. nih.govresearchgate.netresearchgate.net The integration of computational tools allows researchers to rationalize experimental observations, such as the conformational biases in sterically congested pyrophosphites, and to design more effective catalysts and reagents. acs.org Future research will undoubtedly see a deeper integration of these approaches, leading to a more rational and efficient discovery process.

Exploration of Pyrophosphite Applications in Novel Chemical Transformations

Beyond its established uses, researchers are exploring the application of this compound in a variety of novel chemical transformations. It has been utilized as a reagent in peptide synthesis and for the phosphonylation of carbonyl compounds. chemicalbook.com Its ability to activate carboxylic acids has also been noted. acs.org

Recent studies have highlighted the potential of pyrophosphites in prebiotic chemistry, suggesting their role in the formation of condensed phosphorus compounds, which are considered high-energy molecules that could have been important for the origin of life. nih.govresearchgate.netnih.gov The exploration of this compound and related compounds in these fundamental chemical processes could provide insights into the early stages of chemical evolution. The reactivity of the P-O-P bond in pyrophosphites offers opportunities for developing new synthetic methodologies, including the formation of phosphorus-containing heterocycles and other complex molecular architectures.

Advancing Sustainable and Environmentally Conscious Pyrophosphite Chemistry

The development of more sustainable chemical processes is a global priority, and research into this compound is beginning to reflect this trend. One area of focus is the development of environmentally friendly applications and remediation strategies. For instance, the use of natural adsorbents like cork granules to remove tetraethyl pyrophosphate from aqueous environments is being investigated as a potential method for decontaminating polluted waters. mdpi.comresearchgate.nettandfonline.com

Furthermore, the design of catalytic processes that utilize pyrophosphite-based ligands can contribute to green chemistry by enabling reactions to proceed under milder conditions with higher efficiency and selectivity, thereby reducing waste and energy consumption. Future research will likely focus on developing pyrophosphite-based catalytic systems that are recoverable and reusable, further enhancing their environmental credentials. The development of "green" solvents and reaction conditions for syntheses involving this compound is another avenue for advancing sustainability in this area of chemistry. lookchem.com

Q & A

Q. What are the critical physicochemical properties of tetraethyl pyrophosphite that influence experimental design?

Key properties include a molecular weight of 258.19 g/mol, density of 1.057 g/mL at 25°C, and hydrophobicity (XlogP = 0.4) . Its molecular polarity (topological polar surface area = 80.3 Ų) and 10 rotatable bonds suggest flexibility in solvent interactions and reactivity. These parameters are essential for solubility studies, reaction kinetics, and chromatographic separation protocols .

Q. How is this compound synthesized in laboratory settings?

A common method involves controlled hydrolysis of diethyl phosphorochloridate. The reaction proceeds as: Strict anhydrous conditions are required due to its hygroscopic nature, and inert gas purging (e.g., nitrogen) is recommended to prevent hydrolysis .

Q. What analytical methods are validated for quantifying this compound in research samples?

Gas chromatography with flame photometric detection (GC-FPD) is widely used. NIOSH Method 2504 employs toluene extraction and tripropyl phosphate as an internal standard. Calibration curves must account for its rapid hydrolysis; immediate analysis after sampling is critical . Mass spectrometry (electron ionization, m/z 258) via NIST databases provides structural confirmation .

Advanced Research Questions

Q. How does this compound function as a coupling reagent in solid-phase peptide synthesis (SPPS)?

It acts as a dehydrating agent, facilitating amide bond formation by activating carboxyl groups. Key steps include:

- Protecting the N-terminal with carbobenzoxy (Cbz) groups.

- Using this compound to generate reactive intermediates for amino acid coupling.

- Ensuring anhydrous conditions (e.g., dimethylformamide solvent) to prevent reagent hydrolysis. Post-synthesis, HPLC purification is required to isolate peptides from residual phosphite byproducts .

Q. What are the best practices for stabilizing this compound during kinetic studies?

Q. How can researchers resolve contradictions in environmental fate data for this compound?

Discrepancies in hydrolysis rates (e.g., pH-dependent half-lives) may arise from methodological differences. Standardize testing using OECD Guideline 111 (Hydrolysis as a Function of pH). Cross-validate with computational models (e.g., EPI Suite) for logP and biodegradation predictions. Extrapolate cautiously from organophosphate class data, as substituents alter reactivity .

Methodological Considerations

Q. What precautions are necessary when handling this compound in vivo studies?

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model its binding to acetylcholinesterase. Parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。